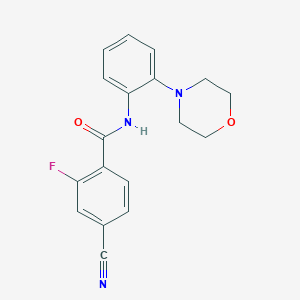![molecular formula C21H16BrFN4O2 B250731 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide, also known as BF-5M3T, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurological disorders. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation by inhibiting the Nrf2/HO-1 and NF-κB pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways involved in cancer, inflammation, and neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary to determine its potential as a therapeutic agent. Further studies on the mechanism of action of this compound can also provide insight into its potential therapeutic applications. Finally, the development of more soluble derivatives of this compound can improve its potential as a therapeutic agent.
Méthodes De Synthèse
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-bromophenol with 2,4-difluoronitrobenzene to produce 2-(4-bromophenoxy)-4-fluoronitrobenzene. The resulting compound is then reduced to 2-(4-bromophenoxy)-4-fluoroaniline, which is further reacted with 2,6-dimethyl-5-nitrobenzoic acid to yield this compound.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Formule moléculaire |
C21H16BrFN4O2 |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C21H16BrFN4O2/c1-13-10-19-20(26-27(25-19)16-6-4-15(23)5-7-16)11-18(13)24-21(28)12-29-17-8-2-14(22)3-9-17/h2-11H,12H2,1H3,(H,24,28) |
Clé InChI |
HLMYLUGTBXPEAN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Br)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)










![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
